molecular formula C17H18INO2 B4887469 N-(4-iodo-2-methylphenyl)-4-propoxybenzamide

N-(4-iodo-2-methylphenyl)-4-propoxybenzamide

Cat. No. B4887469
M. Wt: 395.23 g/mol
InChI Key: ILHIDIOARSPNII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-iodo-2-methylphenyl)-4-propoxybenzamide, also known as IPPB, is a compound that has been used in scientific research due to its potential as a selective antagonist for the GPR35 receptor. This receptor is involved in various physiological and pathological processes, including inflammation, pain, and cancer.

Mechanism of Action

N-(4-iodo-2-methylphenyl)-4-propoxybenzamide acts as a selective antagonist for the GPR35 receptor, which is a G protein-coupled receptor that is involved in various cellular processes. The exact mechanism of action of N-(4-iodo-2-methylphenyl)-4-propoxybenzamide is not fully understood, but it is believed to inhibit the signaling pathways that are activated by GPR35 activation.
Biochemical and Physiological Effects
N-(4-iodo-2-methylphenyl)-4-propoxybenzamide has been shown to have various biochemical and physiological effects. In cancer cells, it inhibits the migration and proliferation of cells, reduces the expression of pro-inflammatory cytokines, and induces cell death. In mice, N-(4-iodo-2-methylphenyl)-4-propoxybenzamide has been shown to reduce the growth of tumors and improve survival rates. It has also been shown to reduce inflammation in the gut and alleviate neuropathic pain.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-iodo-2-methylphenyl)-4-propoxybenzamide in lab experiments is its selectivity for the GPR35 receptor, which allows for more specific investigations into the role of this receptor in various physiological and pathological processes. However, one limitation is that the exact mechanism of action of N-(4-iodo-2-methylphenyl)-4-propoxybenzamide is not fully understood, which can make it difficult to interpret results.

Future Directions

There are several future directions for research involving N-(4-iodo-2-methylphenyl)-4-propoxybenzamide. One area of interest is investigating its potential as a treatment for various types of cancer, including breast and colon cancer. Another area of interest is exploring its role in the immune system and its potential as a treatment for autoimmune diseases. Additionally, further research is needed to fully understand the mechanism of action of N-(4-iodo-2-methylphenyl)-4-propoxybenzamide and its potential for use in drug development.

Synthesis Methods

N-(4-iodo-2-methylphenyl)-4-propoxybenzamide can be synthesized through a three-step process starting with the reaction of 4-iodo-2-methylphenol with propyl bromide to form 4-iodo-2-methylphenylpropyl ether. This intermediate is then reacted with 4-aminobenzamide in the presence of a palladium catalyst to form N-(4-iodo-2-methylphenyl)-4-propoxybenzamide. The purity of the final product can be improved through recrystallization and purification methods.

Scientific Research Applications

N-(4-iodo-2-methylphenyl)-4-propoxybenzamide has been used in various scientific studies to investigate the role of GPR35 in different physiological and pathological processes. For example, it has been shown to inhibit the migration of cancer cells and reduce the growth of tumors in mice. It has also been studied for its potential as a treatment for inflammatory bowel disease and neuropathic pain.

properties

IUPAC Name

N-(4-iodo-2-methylphenyl)-4-propoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18INO2/c1-3-10-21-15-7-4-13(5-8-15)17(20)19-16-9-6-14(18)11-12(16)2/h4-9,11H,3,10H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILHIDIOARSPNII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)I)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18INO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-iodo-2-methylphenyl)-4-propoxybenzamide

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